molecular formula C7H4BrClN2 B1292561 6-Bromo-3-chloro-1H-indazole CAS No. 885271-78-3

6-Bromo-3-chloro-1H-indazole

Cat. No. B1292561
M. Wt: 231.48 g/mol
InChI Key: LDBXLSQSRZCYHL-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. Indazole and its derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The presence of halogen substituents, such as bromine and chlorine, can influence the chemical reactivity and biological properties of these molecules.

Synthesis Analysis

The synthesis of halogenated indazole derivatives can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of chloro and bromo substituted indanyl tetrazoles and indanyl methyltetrazoles involves starting from respective acids and proceeding through amide and nitrile routes . Similarly, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone involves 1,3-dipolar cycloaddition, followed by bromination to yield mono- and dibromo derivatives . These methods highlight the versatility of halogenated building blocks in constructing indazole derivatives.

Molecular Structure Analysis

The molecular structure of halogenated indazoles can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been elucidated, revealing a monoclinic space group with specific cell dimensions . This detailed structural information is crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

Halogenated indazoles can undergo various chemical reactions, including cross-coupling reactions, which are useful for further functionalization. For instance, 4-bromomethyl-2-chlorooxazole has been used as a versatile cross-coupling unit for synthesizing 2,4-disubstituted oxazoles, demonstrating selectivity for the 4-bromomethyl position and allowing subsequent coupling at the 2-chloro position . The bromination of indazole has been studied, showing reactivity at different positions depending on the conditions, with position 5 being the most reactive in molecular indazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-3-chloro-1H-indazole can be inferred from related compounds. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insights into the bond lengths and angles, as well as the crystal packing stabilized by hydrogen bonds and π-π stacking interactions . The kinetics and stoichiometry of the bromination of indazole have been studied, providing rate coefficients for the attack by Br2 on molecular indazole at different positions . These properties are essential for predicting the behavior of the compound in various environments and its potential interactions with biological targets.

Scientific Research Applications

Specific Scientific Field

This falls under the field of Organic Chemistry , specifically heterocyclic compound synthesis .

Summary of the Application

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .

Methods of Application

The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .

Results or Outcomes

The review article gives a brief outline of optimized synthetic schemes with relevant examples .

Anticancer, Antiangiogenic, and Antioxidant Agents

Specific Scientific Field

This falls under the field of Medicinal Chemistry .

Summary of the Application

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

Methods of Application

The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .

Results or Outcomes

Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds were found to have significant OH radical scavenging activities, DPPH radical scavenging activity, and SOR scavenging activity when compared with the reference compound ascorbic acid .

Selective Inhibitors of Phosphoinositide 3-Kinase δ

Specific Scientific Field

This falls under the field of Pharmacology .

Summary of the Application

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Methods of Application

The methods of application involve the synthesis of indazoles via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

Organic Synthesis Intermediate

Specific Scientific Field

This falls under the field of Organic Chemistry .

Summary of the Application

6-Bromo-5-chloro-1H-indazole is a fine chemical raw material and can be used as an organic synthesis intermediate .

Methods of Application

The synthesis of 6-Bromo-5-chloro-1H-indazole involves the nitration of 1-bromo-2-chloro-4-methylbenzene to produce 1-bromo-2-chloro-4-methylbenzene, followed by reduction of the nitro group to obtain 5-bromo-4-chloro-2-methylbenzeneamine, and finally cyclization to obtain 6-Bromo-5-chloro-1H-indazole .

Results or Outcomes

The synthesis of 6-Bromo-5-chloro-1H-indazole provides a useful intermediate for further organic synthesis .

Nitrogen-Containing Aromatic Heterocycles

Specific Scientific Field

This falls under the field of Medicinal Chemistry .

Summary of the Application

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

Methods of Application

The methods of application involve the synthesis of indazoles via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

Antitumor Agents

Specific Scientific Field

This falls under the field of Pharmacology .

Summary of the Application

Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .

Methods of Application

The methods of application involve the synthesis of indazoles via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

Safety And Hazards

6-Bromo-3-chloro-1H-indazole poses risks associated with handling chemicals. It is essential to follow safety protocols, wear appropriate protective gear, and work in a well-ventilated area. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

6-bromo-3-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBXLSQSRZCYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646556
Record name 6-Bromo-3-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloro-1H-indazole

CAS RN

885271-78-3
Record name 6-Bromo-3-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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